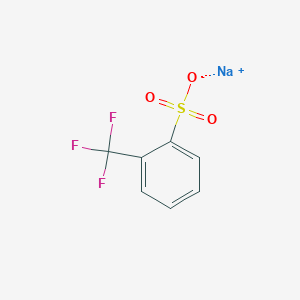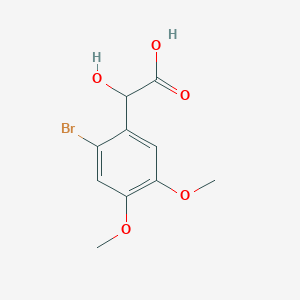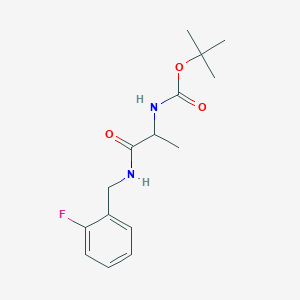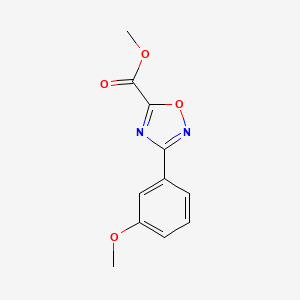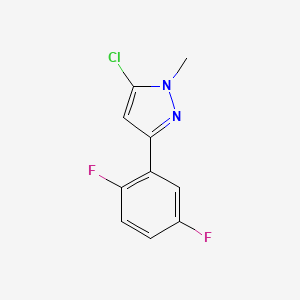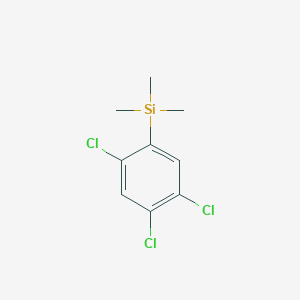
Trimethyl(2,4,5-trichlorophenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(2,4,5-trichlorophenyl)silane is an organosilicon compound with the molecular formula C₉H₁₁Cl₃Si It is characterized by the presence of a silicon atom bonded to a trimethyl group and a 2,4,5-trichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
Trimethyl(2,4,5-trichlorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trichlorophenylmagnesium bromide with trimethylchlorosilane. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in anhydrous conditions to avoid hydrolysis of the silane compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include additional purification steps, such as distillation or recrystallization, to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
Trimethyl(2,4,5-trichlorophenyl)silane undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form corresponding silanes with different substituents.
Oxidation Reactions: The compound can be oxidized to form silanols or other oxidized silicon-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alcohols, and amines. These reactions often require catalysts such as palladium or copper.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Reduction Reactions: Products include silanes with different alkyl or aryl groups.
Oxidation Reactions: Products include silanols and other oxidized silicon compounds.
科学研究应用
Trimethyl(2,4,5-trichlorophenyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is studied for its potential use in modifying biological molecules for research purposes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
作用机制
The mechanism by which trimethyl(2,4,5-trichlorophenyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The pathways involved in these reactions often include the formation of reactive intermediates, such as silyl radicals or silyl cations, which facilitate the transformation of the compound into various products.
相似化合物的比较
Similar Compounds
Trimethylsilane: Similar in structure but lacks the trichlorophenyl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Triphenylsilane: Contains phenyl groups instead of methyl groups.
Uniqueness
Trimethyl(2,4,5-trichlorophenyl)silane is unique due to the presence of the 2,4,5-trichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other silanes may not be suitable.
属性
分子式 |
C9H11Cl3Si |
|---|---|
分子量 |
253.6 g/mol |
IUPAC 名称 |
trimethyl-(2,4,5-trichlorophenyl)silane |
InChI |
InChI=1S/C9H11Cl3Si/c1-13(2,3)9-5-7(11)6(10)4-8(9)12/h4-5H,1-3H3 |
InChI 键 |
ORAFMALQNAFVJH-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC(=C(C=C1Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


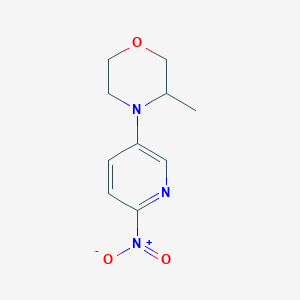
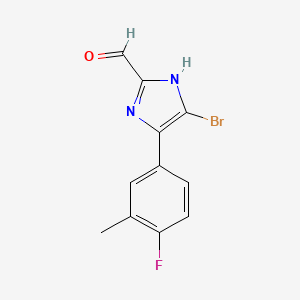


![Carbamic acid, N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13694826.png)
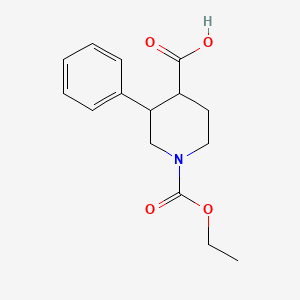
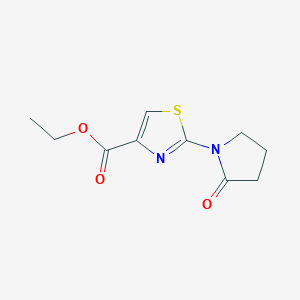
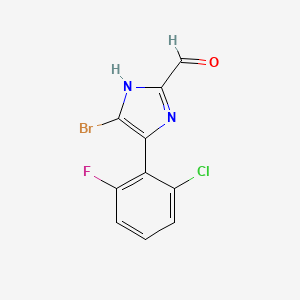
![7,7'-Dichloro-2,2'-bithieno[3,2-b]pyridine](/img/structure/B13694856.png)
